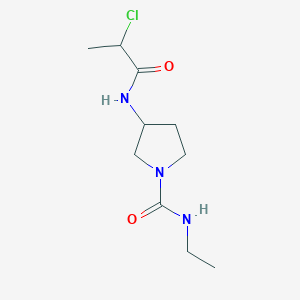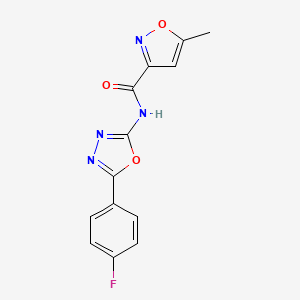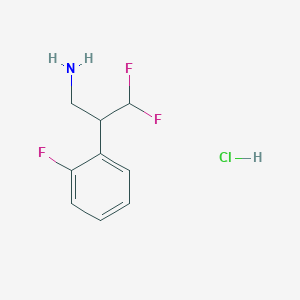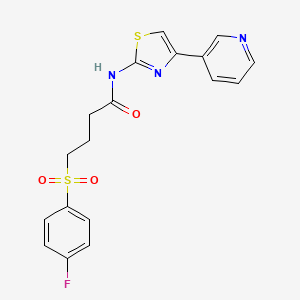
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer.
Mécanisme D'action
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide prevents cancer cells from producing the proteins necessary for cell growth and division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to have other biochemical and physiological effects. For example, it has been found to increase the production of interferon-alpha, which is a protein that helps the immune system fight off viruses and cancer cells. 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has also been found to have anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been found to be effective in treating various types of cancer, which makes it a promising candidate for further research. However, one limitation of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
Orientations Futures
For research on 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide include exploring its potential as a combination therapy, investigating its potential for treating other diseases, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide involves a series of chemical reactions. The starting material is ethyl pyrrolidine-1-carboxylate, which is reacted with ethyl chloroformate to form ethyl 2-chloro-2-oxoacetate. This intermediate is then reacted with ethylamine to form ethyl 2-amino-2-oxoacetate. The final step involves reacting ethyl 2-amino-2-oxoacetate with 2-chloropropionyl chloride to form 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to be effective in treating cancers that are resistant to traditional chemotherapy drugs.
Propriétés
IUPAC Name |
3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDVZJZNYINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)





![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)